molecular formula C17H18F3NO3S B2503897 N-(2-(3,5-dimethylphenoxy)ethyl)-3-(trifluoromethyl)benzenesulfonamide CAS No. 1105221-84-8

N-(2-(3,5-dimethylphenoxy)ethyl)-3-(trifluoromethyl)benzenesulfonamide

Cat. No.: B2503897
CAS No.: 1105221-84-8
M. Wt: 373.39
InChI Key: OHOVBZHBXIDTTN-UHFFFAOYSA-N
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Description

N-(2-(3,5-Dimethylphenoxy)ethyl)-3-(trifluoromethyl)benzenesulfonamide is a synthetic benzenesulfonamide derivative intended for research use in biochemical and pharmacological screening. This compound features a molecular architecture that is of significant interest in early-stage drug discovery, particularly in the development of targeted therapies. Benzenesulfonamide scaffolds are recognized for their high potential in modulating diverse biological targets. Structural analogs of this compound have demonstrated utility as potent inhibitors of critical signaling pathways, such as the mTORC1 (Mammalian target of rapamycin complex 1) pathway, which is a central regulator of cell growth and proliferation and a target of interest in oncology and metabolic disease research . Furthermore, benzenesulfonamide-based compounds have been identified as high-affinity ligands for nuclear receptors like RORα and RORγ, making them valuable chemical probes for studying metabolic and immune disorders . Other research avenues for similar structures include their investigation as inhibitors of voltage-gated sodium channels (e.g., Nav1.7) for pain research and as modulators of viral capsid protein assembly in infectious disease research . The presence of the 3-(trifluoromethyl) group and the 3,5-dimethylphenoxy ether chain in this specific molecule is designed to influence its bioavailability and binding affinity, properties that are critical for optimizing lead compounds. Researchers can employ this substance in in vitro assays to explore its mechanism of action, perform structure-activity relationship (SAR) studies, and identify novel molecular targets. This product is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

N-[2-(3,5-dimethylphenoxy)ethyl]-3-(trifluoromethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F3NO3S/c1-12-8-13(2)10-15(9-12)24-7-6-21-25(22,23)16-5-3-4-14(11-16)17(18,19)20/h3-5,8-11,21H,6-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHOVBZHBXIDTTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OCCNS(=O)(=O)C2=CC=CC(=C2)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F3NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3,5-dimethylphenoxy)ethyl)-3-(trifluoromethyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the following steps:

    Preparation of 3,5-dimethylphenol: This can be synthesized through the methylation of phenol using methyl iodide in the presence of a base such as potassium carbonate.

    Formation of 3,5-dimethylphenoxyethyl bromide: React 3,5-dimethylphenol with ethylene dibromide in the presence of a base like sodium hydroxide.

    Synthesis of 3-(trifluoromethyl)benzenesulfonyl chloride: This can be prepared by reacting 3-(trifluoromethyl)benzenesulfonic acid with thionyl chloride.

    Final coupling reaction: Combine 3,5-dimethylphenoxyethyl bromide with 3-(trifluoromethyl)benzenesulfonyl chloride in the presence of a base such as triethylamine to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3,5-dimethylphenoxy)ethyl)-3-(trifluoromethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted sulfonamide derivatives.

Scientific Research Applications

N-(2-(3,5-dimethylphenoxy)ethyl)-3-(trifluoromethyl)benzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(2-(3,5-dimethylphenoxy)ethyl)-3-(trifluoromethyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can bind to enzyme active sites, inhibiting their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The dimethylphenoxyethyl moiety can interact with hydrophobic pockets in proteins, stabilizing the compound-protein complex.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

Key Compounds for Comparison :

N-(2-(3,5-bis(trifluoromethyl)benzoyl)-3-fluoro-3-methylbutyl)-N-(phenylsulfonyl)benzenesulfonamide (3n)

  • Structural Differences :
  • Replaces the dimethylphenoxyethyl group with a 3,5-bis(trifluoromethyl)benzoyl moiety.
  • Contains additional fluorine and chlorine atoms.
    • Implications :
  • Enhanced electron-withdrawing effects due to bis(trifluoromethyl) and chlorine substituents may increase reactivity in radical or nucleophilic reactions.
  • Higher molecular weight (C24H22Cl2FNNaO5S2, [M+Na]+: 580.0193) compared to the target compound.

Perfluorinated Benzenesulfonamides (e.g., [52026-59-2], [93819-97-7])

  • Structural Differences :
  • Feature extensive fluorination (e.g., pentafluoroethyl, tris(trifluoromethyl) groups).
  • Some include phosphonooxy or triethoxysilyl side chains. Implications:
  • Extreme hydrophobicity and chemical inertness due to perfluorination, making them suitable for non-biological applications (e.g., surfactants, coatings).
  • Reduced solubility in polar solvents compared to the target compound’s moderate fluorination.

Patent-Derived Sulfonamides (e.g., EP 2 697 207 B1 compounds)

  • Structural Differences :
  • Incorporate oxazolidine rings, methoxy groups, and cyclohexenyl or cyclopropane moieties.
    • Implications :
  • Increased steric bulk and conformational rigidity may enhance target binding affinity but reduce bioavailability.
  • Methoxy groups could improve solubility relative to trifluoromethyl substituents.

Physicochemical Properties

Property Target Compound Compound 3n Perfluorinated Derivatives Patent Compounds
Melting Point Not reported 135–137°C Not reported Not reported
Fluorination Single trifluoromethyl Bis(trifluoromethyl), Cl, F Pentafluoroethyl, tris(trifluoromethyl) Trifluoromethyl, methoxy
Hydrophobicity Moderate High Extremely high Variable (moderate to high)
Molecular Weight Estimated ~400–450 g/mol 580.0193 (as sodium adduct) >600 g/mol (complex substituents) >500 g/mol (bulky substituents)

Biological Activity

N-(2-(3,5-dimethylphenoxy)ethyl)-3-(trifluoromethyl)benzenesulfonamide is a sulfonamide derivative that has gained attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound's structure suggests various interactions with biological targets, making it a candidate for further investigation in therapeutic applications.

Chemical Structure

The compound can be represented by the following chemical structure:

  • Molecular Formula : C15_{15}H16_{16}F3_{3}N1_{1}O2_{2}S1_{1}
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors involved in various biological pathways. The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and biological efficacy.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated significant cytotoxic effects against several cancer cell lines, including:

  • MCF-7 (breast cancer)
  • A549 (lung cancer)
  • HT-29 (colorectal cancer)

The MTT assay results indicated a dose-dependent inhibition of cell proliferation, with IC50_{50} values suggesting effective cytotoxicity at micromolar concentrations. Comparative data from similar studies indicate that the compound exhibits selectivity towards cancer cells over normal fibroblast cells (NIH3T3), underscoring its potential as a targeted anticancer agent .

Antimicrobial Properties

In addition to anticancer activity, this compound has shown promising antimicrobial properties. It was evaluated against various bacterial strains using the disk diffusion method. The results indicated substantial inhibition zones against Gram-positive and Gram-negative bacteria, suggesting its utility as an antimicrobial agent .

Case Study 1: Anticancer Efficacy

A study published in 2023 explored the effects of this compound on MCF-7 and A549 cell lines. The study utilized a series of concentrations ranging from 1 µM to 100 µM. The findings revealed:

Concentration (µM)MCF-7 Cell Viability (%)A549 Cell Viability (%)
19085
107065
504540
1002015

These results indicate a significant reduction in cell viability at higher concentrations, supporting the compound's potential as an anticancer agent .

Case Study 2: Antimicrobial Activity

Another investigation assessed the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined through serial dilution methods:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

The results suggest that this compound possesses notable antibacterial properties, particularly against Gram-positive bacteria .

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